molecular formula C22H26FN5O2 B264274 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

カタログ番号 B264274
分子量: 411.5 g/mol
InChIキー: WHQCOEXPQSJMTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, commonly known as DMFO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMFO is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of rapidly dividing cells, making it a promising target for the development of new anticancer and immunosuppressive drugs.

作用機序

DMFO exerts its anticancer and immunosuppressive effects by inhibiting N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and activated T-cells.
Biochemical and Physiological Effects:
DMFO has been shown to have potent anticancer and immunosuppressive effects in vitro and in vivo. In addition to its effects on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, DMFO has also been shown to inhibit angiogenesis and induce autophagy in cancer cells. DMFO has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

DMFO is a potent and selective inhibitor of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, making it a valuable tool for studying the role of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide in various biological processes. However, DMFO has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, DMFO has been shown to have off-target effects on other enzymes, such as mitochondrial complex I, which can complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on DMFO. One area of interest is the development of DMFO analogs with improved pharmacological properties, such as increased solubility and decreased off-target effects. Another area of interest is the use of DMFO in combination with other anticancer and immunosuppressive agents to enhance therapeutic efficacy. Finally, further studies are needed to elucidate the mechanisms underlying the anticancer and immunosuppressive effects of DMFO, which could lead to the development of new therapeutic strategies for cancer and autoimmune diseases.

合成法

DMFO can be synthesized by reacting 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine with 2-fluorobenzoyl chloride in the presence of a base, followed by reaction with 1-(2-aminoethyl)piperazine. The resulting product is then acetylated with acetic anhydride to yield DMFO.

科学的研究の応用

DMFO has been extensively studied for its potential as an anticancer and immunosuppressive agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. DMFO has also been shown to have immunosuppressive effects by inhibiting T-cell proliferation and cytokine production.

特性

製品名

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

分子式

C22H26FN5O2

分子量

411.5 g/mol

IUPAC名

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H26FN5O2/c1-22(2)11-17-15(19(29)12-22)13-24-21(25-17)26-20(30)14-27-7-9-28(10-8-27)18-6-4-3-5-16(18)23/h3-6,13H,7-12,14H2,1-2H3,(H,24,25,26,30)

InChIキー

WHQCOEXPQSJMTJ-UHFFFAOYSA-N

SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C

正規SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。